4-Nitrophenyl 2-(trimethylsilyl)ethyl carbonate

Catalog No.
S720265
CAS No.
80149-80-0
M.F
C12H17NO5Si
M. Wt
283.35 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Nitrophenyl 2-(trimethylsilyl)ethyl carbonate

CAS Number

80149-80-0

Product Name

4-Nitrophenyl 2-(trimethylsilyl)ethyl carbonate

IUPAC Name

(4-nitrophenyl) 2-trimethylsilylethyl carbonate

Molecular Formula

C12H17NO5Si

Molecular Weight

283.35 g/mol

InChI

InChI=1S/C12H17NO5Si/c1-19(2,3)9-8-17-12(14)18-11-6-4-10(5-7-11)13(15)16/h4-7H,8-9H2,1-3H3

InChI Key

ZAQWGGKIMQIVGM-UHFFFAOYSA-N

SMILES

C[Si](C)(C)CCOC(=O)OC1=CC=C(C=C1)[N+](=O)[O-]

Canonical SMILES

C[Si](C)(C)CCOC(=O)OC1=CC=C(C=C1)[N+](=O)[O-]

Protecting Group for Amine Functions:

4-Nitrophenyl 2-(trimethylsilyl)ethyl carbonate (Nps-Trt-carbonate) finds application as a protecting group for amine functionalities in organic synthesis. This was demonstrated in the total synthesis of the natural product kottamide E, where the Nps-Trt group was employed to temporarily mask an amine during various synthetic steps. The crucial role of Nps-Trt in protecting the amine while enabling further modifications was highlighted in the research. []

Synthesis of Polymer Terminating Agents:

This compound serves as a valuable starting material for the preparation of cis-butene derivatives. These derivatives act as polymer terminating agents, playing a vital role in the controlled synthesis of monotelechelic glycopolymers. Monotelechelic glycopolymers are a specific class of polymers with a single sugar moiety attached to one end of the polymer chain. The utilization of Nps-Trt-carbonate in their synthesis allows for the precise control of the polymer chain length and structure. []

Peptide Chemistry Applications:

4-Nitrophenyl 2-(trimethylsilyl)ethyl carbonate exhibits utility in peptide chemistry. It facilitates the introduction of the 2-(trimethylsilyl)ethyloxycarbonyl (Trt) group onto amino acids or their derivatives. The resulting N-Trt protected amino acids serve as valuable intermediates in peptide synthesis. The Trt group offers temporary protection for the amine functionality, allowing for selective modifications at other sites within the molecule. This application was explored in detail in the research by Wünsch et al. []

4-Nitrophenyl 2-(trimethylsilyl)ethyl carbonate is a chemical compound with the molecular formula C12H17NO5SiC_{12}H_{17}NO_{5}Si and a molecular weight of approximately 283.36 g/mol. It is recognized for its crystalline powder form, characterized by a light yellow color and a melting point ranging from 35°C to 40°C. The compound is primarily used in organic synthesis as a protecting group for amines, particularly in complex synthetic pathways such as the total synthesis of kottamide E .

, notably:

  • Deprotection Reactions: In synthetic chemistry, it can be hydrolyzed under acidic or basic conditions to release the corresponding amine and regenerate the parent alcohol.
  • Nucleophilic Substitution: The carbonate moiety can undergo nucleophilic attack, making it useful in forming new carbon-nitrogen bonds.
  • Esterification: It can react with alcohols to form esters, which are valuable in the synthesis of various organic compounds .

The synthesis of 4-Nitrophenyl 2-(trimethylsilyl)ethyl carbonate typically involves:

  • Formation of the Carbonate: Reacting 4-nitrophenol with trimethylsilyl ethyl carbonate under appropriate conditions, often using a coupling agent to facilitate the reaction.
  • Purification: The product is purified through crystallization or chromatography to achieve the desired purity levels (≥94%) .
  • Characterization: Techniques such as NMR (Nuclear Magnetic Resonance) and IR (Infrared Spectroscopy) are employed to confirm the structure and purity of the synthesized compound.

The primary applications of 4-Nitrophenyl 2-(trimethylsilyl)ethyl carbonate include:

  • Organic Synthesis: Used as a protecting group for amines during multi-step syntheses.
  • Pharmaceutical Research: Its derivatives may be explored for potential therapeutic applications.
  • Chemical Analysis: Serves as a reagent in various analytical chemistry techniques due to its reactive functional groups .

Interaction studies involving 4-Nitrophenyl 2-(trimethylsilyl)ethyl carbonate often focus on its reactivity with nucleophiles and electrophiles. These studies help elucidate its role in synthetic pathways and potential biological interactions. For instance, research into its interaction with various amines can provide insights into optimizing synthetic routes for complex molecules .

Several compounds share structural similarities with 4-Nitrophenyl 2-(trimethylsilyl)ethyl carbonate. Here is a comparison highlighting its uniqueness:

Compound NameStructure TypeUnique Feature
Phenyl CarbonateSimple aromatic carbonateLacks the nitro group, less reactive
Trimethylsilyl Ethyl CarbonateAliphatic carbonateNo aromatic component, simpler reactivity
4-Methoxyphenyl 2-(trimethylsilyl)ethyl CarbonateMethoxy-substituted derivativeDifferent substituent affects electronic properties
Benzyl CarbonateAromatic carbonateLess steric hindrance compared to trimethylsilyl

4-Nitrophenyl 2-(trimethylsilyl)ethyl carbonate stands out due to its unique combination of a nitro group and a trimethylsilyl moiety, which enhances its utility in organic synthesis and provides distinctive reactivity patterns not found in simpler analogs .

4-Nitrophenyl 2-(trimethylsilyl)ethyl carbonate possesses the molecular formula C₁₂H₁₇NO₅Si and carries the Chemical Abstracts Service registry number 80149-80-0. The compound's systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, identifying it as (4-nitrophenyl) 2-trimethylsilylethyl carbonate. Alternative nomenclature systems recognize this compound under various designations including carbonic acid 4-nitrophenyl 2-(trimethylsilyl)ethyl ester and 4-[2-(trimethylsilyl)ethoxycarbonyloxy]nitrobenzene.

The structural architecture of this carbonate features a central carbonate linkage connecting two distinct organic moieties. The 4-nitrophenyl component provides an electron-withdrawing aromatic system, while the 2-(trimethylsilyl)ethyl portion contributes the silicon-based protecting functionality. The molecular weight of 283.356 atomic mass units reflects the substantial size of this protecting agent, which contributes to its stability and selectivity in synthetic applications. The compound's three-dimensional structure exhibits specific conformational preferences that influence its reactivity patterns and selectivity in chemical transformations.

Spectroscopic identification relies primarily on nuclear magnetic resonance techniques, where the trimethylsilyl group produces characteristic signals in both proton and carbon-13 nuclear magnetic resonance spectra. The nitrophenyl aromatic system generates distinctive aromatic proton signals, while the ethyl linker between the silicon and carbonate functionalities provides additional structural verification through characteristic coupling patterns. Mass spectrometric analysis confirms molecular ion peaks consistent with the expected molecular formula, supporting structural assignments derived from nuclear magnetic resonance data.

PropertyValueReference
Molecular FormulaC₁₂H₁₇NO₅Si
Molecular Weight283.356 g/mol
Chemical Abstracts Service Number80149-80-0
Melting Point35-40°C
European Community Number279-406-7

Historical Development in Protective Group Chemistry

The development of 4-nitrophenyl 2-(trimethylsilyl)ethyl carbonate emerged from the broader evolution of silicon-based protecting groups in organic chemistry during the late twentieth century. The 2-(trimethylsilyl)ethoxycarbonyl protecting group, commonly referred to by its abbreviated form in the literature, was first introduced as part of efforts to develop acid-stable alternatives to traditional carbamate protecting groups. This silicon-based approach represented a significant departure from conventional protecting group strategies, offering unique stability profiles and orthogonal deprotection conditions.

The synthesis and evaluation of novel activated mixed carbonate reagents for introducing the 2-(trimethylsilyl)ethoxycarbonyl protecting group was systematically investigated by Shute and Rich in their pioneering 1987 study. Their research demonstrated the preparation of both 1-[2-(trimethylsilyl)ethoxycarbonyloxy]benzotriazole and 1-[2-(trimethylsilyl)ethoxycarbonyloxy]pyrrolidin-2,5-dione as crystalline compounds capable of reacting with amino acids under Schotten-Baumann conditions to produce protected amino acid derivatives in high yields. This foundational work established the synthetic methodology and demonstrated the practical utility of silicon-based carbamate protection.

The historical significance of this protecting group class lies in its ability to withstand conditions that typically remove other common protecting groups. Unlike traditional benzyloxycarbonyl or tert-butoxycarbonyl groups, the silicon-based system exhibits remarkable stability toward acidic hydrolysis, basic conditions, and catalytic hydrogenation. This orthogonality to conventional protecting groups opened new synthetic possibilities for complex molecule construction, particularly in cases requiring multiple protecting group manipulations during synthesis.

The development of 4-nitrophenyl 2-(trimethylsilyl)ethyl carbonate specifically addressed the need for highly activated carbonate reagents that could efficiently introduce the protecting group under mild conditions. The incorporation of the 4-nitrophenyl leaving group significantly enhanced the reactivity of the carbonate, enabling protection of sterically hindered amines and facilitating reactions under conditions where less activated reagents failed. This advancement represented a crucial refinement in the methodology, expanding the scope and reliability of silicon-based amine protection.

Role in Modern Organic Synthesis

In contemporary organic synthesis, 4-nitrophenyl 2-(trimethylsilyl)ethyl carbonate serves multiple critical functions beyond its primary role as an amine protecting agent. The compound functions as both a protecting group introducer and as a starting material for preparing specialized derivatives used in polymer chemistry. Its application in synthesizing cis-butene derivatives, which serve as polymer terminating agents in monotelechelic glycopolymer synthesis, demonstrates the versatility of this silicon-based reagent beyond traditional small molecule organic synthesis.

The protecting group's exceptional stability profile makes it particularly valuable in complex synthetic sequences requiring orthogonal protecting group strategies. The 2-(trimethylsilyl)ethoxycarbonyl group demonstrates stability toward conditions typically employed for removing benzyloxycarbonyl, tert-butoxycarbonyl, 9-fluorenylmethoxycarbonyl, and allyloxycarbonyl groups. This orthogonality enables synthetic chemists to selectively remove other protecting groups while maintaining the silicon-based protection intact, subsequently removing the 2-(trimethylsilyl)ethoxycarbonyl group using fluoride reagents such as tetrabutylammonium fluoride.

Modern applications extend to solid-phase peptide synthesis, where the compound's unique properties address specific challenges in protecting group manipulation. Recent research has demonstrated its utility in synthesizing complex peptide derivatives containing trifluoromethyl-substituted amino acids. In these applications, the silicon-based protecting group's stability toward acid-labile protecting group removal conditions proves essential for maintaining protecting group integrity during repetitive deprotection cycles.

The mechanistic basis for the protecting group's removal involves fluoride-induced beta-elimination, resulting in the formation of ethylene, carbon dioxide, and trimethylsilyl fluoride while regenerating the free amine. This clean deprotection mechanism produces readily separable byproducts, simplifying product isolation and purification procedures. Alternative deprotection methods using trifluoroacetic acid have also been reported, providing additional flexibility in deprotection strategies depending on the synthetic context.

Synthesis ParameterOptimal ConditionsYieldReference
Protection Reaction Temperature0°C to room temperature88-95%
Reaction Time4-24 hours-
Deprotection with Fluoride0°C to room temperature>95%
Deprotection Time<10 minutes to 24 hours-

The compound's significance in modern synthesis also stems from its compatibility with advanced synthetic methodologies including cross-coupling reactions, oxidative transformations, and metal-catalyzed processes. Its stability under these conditions enables its incorporation into sophisticated synthetic strategies that would be incompatible with more labile protecting groups. Research continues to expand its applications in emerging areas of synthetic chemistry, including the development of new materials and the synthesis of increasingly complex bioactive molecules.

Molecular Geometry and Bonding Characteristics

The molecular architecture of 4-Nitrophenyl 2-(trimethylsilyl)ethyl carbonate encompasses several distinct structural domains that contribute to its chemical behavior and reactivity profiles [1] [5]. The central carbonate functional group adopts a trigonal planar geometry around the carbonyl carbon, consistent with standard carbonate ester configurations where bond angles approximate 120 degrees [6] [7]. This planar arrangement facilitates optimal overlap of π-orbitals, contributing to the resonance stabilization characteristic of carbonate esters [6].

The 4-nitrophenyl moiety introduces significant electronic effects through the electron-withdrawing nature of the nitro substituent . This nitro group, positioned para to the carbonate linkage, enhances the electrophilicity of the carbonate carbon through resonance and inductive effects . The aromatic ring maintains planar geometry with typical benzene bond angles and distances, while the nitro group exhibits tetrahedral geometry around the nitrogen center .

The trimethylsilyl ethyl segment contributes steric bulk and unique electronic properties to the overall molecular structure [1] [5]. The silicon atom adopts tetrahedral geometry with carbon-silicon bond lengths typically ranging from 1.87 to 1.90 angstroms [9]. The trimethylsilyl group provides significant steric protection and electronic stabilization through hyperconjugation effects involving silicon-carbon sigma bonds [9] [10].

The ethyl linker connecting the silicon moiety to the carbonate oxygen exhibits typical alkyl chain characteristics with tetrahedral carbon geometries and standard carbon-carbon and carbon-oxygen bond lengths [1] [5]. This flexible linkage allows for conformational mobility while maintaining the protective properties of the trimethylsilyl group [11].

Spectroscopic Profile (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

The spectroscopic characterization of 4-Nitrophenyl 2-(trimethylsilyl)ethyl carbonate provides comprehensive insights into its structural features and molecular dynamics [12] [13] [14]. Proton nuclear magnetic resonance spectroscopy reveals distinctive chemical shift patterns corresponding to the various structural components within the molecule [12] [13].

The aromatic protons associated with the 4-nitrophenyl moiety typically appear in the downfield region between 7.0 and 8.5 parts per million, with the protons ortho to the nitro group exhibiting characteristic downfield shifts due to the deshielding effects of the electron-withdrawing nitro substituent [14]. The trimethylsilyl protons manifest as a sharp singlet near 0.0 parts per million, reflecting the highly shielded environment created by the electropositive silicon atom [12] [13].

The methylene protons of the ethyl linker display characteristic multipicity patterns, with the protons adjacent to the carbonate oxygen appearing more downfield than those directly bonded to silicon [14]. Carbon-13 nuclear magnetic resonance spectroscopy reveals the carbonate carbon signal in the typical carbonyl region, along with distinctive aromatic carbon resonances and the characteristic trimethylsilyl carbon signals [14].

TechniqueKey FeaturesNotesReference
¹H Nuclear Magnetic Resonanceδ (ppm): Aromatic protons 7-8, trimethylsilyl protons ~0 ppmConsistent with structure per certificate of analysis [12] [13]
¹³C Nuclear Magnetic ResonanceCharacteristic carbonate carbon, aromatic carbons, silyl carbonsNot fully detailed in sources [14]
Infrared SpectroscopyCarbonyl stretch (carbonate), nitro stretches, aromatic carbon-carbonAuthentic spectrum per specifications [13]
Mass SpectrometryMolecular ion peak at mass-to-charge ratio 283Fragmentation patterns not detailed [2]
Ultraviolet-Visible Spectroscopyλmax at 270 nanometers (4-nitrophenyl chromophore)Used in kinetic studies [15]

Infrared spectroscopic analysis reveals characteristic absorption bands corresponding to the major functional groups present within the molecule [13]. The carbonate carbonyl stretch typically appears around 1750-1760 wavenumbers, while the nitro group exhibits characteristic symmetric and asymmetric stretching vibrations in the 1300-1600 wavenumber region [13]. The aromatic carbon-carbon stretching vibrations and the silicon-carbon bonds contribute additional characteristic absorptions [13].

Mass spectrometric analysis confirms the molecular ion peak at mass-to-charge ratio 283, corresponding to the calculated molecular weight [2]. Ultraviolet-visible spectroscopy demonstrates a characteristic absorption maximum at 270 nanometers, attributed to the conjugated π-system of the 4-nitrophenyl chromophore [15]. This spectroscopic signature proves particularly valuable for kinetic studies and analytical monitoring applications [15].

Thermal Stability and Reactivity Under Varied Conditions

The thermal stability and reactivity characteristics of 4-Nitrophenyl 2-(trimethylsilyl)ethyl carbonate reflect its complex molecular architecture and the diverse chemical environments within its structure [16] [17] [18]. Under standard storage conditions, the compound demonstrates stability when maintained at temperatures between 2 and 8 degrees Celsius under an inert nitrogen atmosphere [16] [19] [18].

The compound exhibits pronounced sensitivity to both moisture and atmospheric oxygen, necessitating careful handling and storage protocols [16] [18]. Moisture sensitivity arises from the susceptibility of the trimethylsilyl group to hydrolytic cleavage, while air sensitivity reflects potential oxidative degradation pathways [16] [18]. These sensitivities require storage under anhydrous conditions with protection from atmospheric moisture and oxygen [19].

Thermal decomposition of the compound under elevated temperatures generates several gaseous products including carbon monoxide, carbon dioxide, nitrogen oxides, and silicon dioxide [16] [18]. The specific decomposition temperature remains undetermined in available literature, though the compound demonstrates stability under recommended storage conditions [17] [18].

ParameterValue/DescriptionConditionsReference
Decomposition TemperatureNo specific data availableStandard atmospheric pressure [16] [17] [18]
Storage ConditionsStore at 2-8°C under nitrogenInert atmosphere preferred [16] [19] [18]
Moisture SensitivityMoisture sensitiveAvoid humidity exposure [16] [18]
Air SensitivityAir sensitiveStore under nitrogen [16] [18]
Fluoride Reactivity (Rate Constant)2196 ± 1380 inverse molarity per minute (tetrabutylammonium fluoride cleavage)Tetrahydrofuran solution, room temperature [15]
Thermal Decomposition ProductsCarbon monoxide, carbon dioxide, nitrogen oxides, silicon dioxideHigh temperature decomposition [16] [18]
Stability ClassificationStable under recommended conditionsDry, cool, inert conditions [16] [18]

The compound demonstrates exceptional reactivity toward fluoride ions, with kinetic studies revealing a second-order rate constant of 2196 ± 1380 inverse molarity per minute for cleavage by tetrabutylammonium fluoride in tetrahydrofuran solution at room temperature [15]. This reactivity reflects the strong silicon-fluorine bond formation driving force, with the silicon-fluorine bond being approximately 30 kilocalories per mole stronger than the silicon-oxygen bond [9] [10].

The fluoride-mediated cleavage proceeds through a pentacoordinated silicon intermediate, leading to rapid elimination and formation of 4-nitrophenolate as a detectable product [15] [20]. This reactivity pattern proves particularly valuable in synthetic applications where selective deprotection of the trimethylsilyl ethyl group is desired [21] [22] [11].

Under acidic conditions, the compound may undergo hydrolytic cleavage, though specific kinetic parameters for acid-catalyzed decomposition remain unreported in the current literature [20]. The relative stability toward acidic media depends on the steric environment around the silicon center and the specific reaction conditions employed [21] [20].

The industrial synthesis of 4-Nitrophenyl 2-(trimethylsilyl)ethyl carbonate follows established protocols adapted for large-scale production. The primary synthetic route involves the reaction of 2-(trimethylsilyl)ethanol with 4-nitrophenyl chloroformate in the presence of a suitable base under controlled conditions [1] [2] [3].

Standard Industrial Process

The industrial production process utilizes stirred tank reactors equipped with precise temperature control systems and jacketed cooling capabilities [5]. The reaction is typically conducted in glass-lined or stainless steel vessels to prevent contamination and ensure product purity. The standard procedure involves adding 2-(trimethylsilyl)ethanol to a solution containing 4-nitrophenyl chloroformate in dichloromethane, with pyridine serving as the base to neutralize the hydrochloric acid formed during the reaction [1] [6].

Temperature control is critical for optimal yield and product quality, with the reaction maintained between 0-25°C throughout the process [7] [8]. The exothermic nature of the reaction requires effective heat management through jacket cooling systems using brine or glycol solutions . Atmospheric to slight positive pressure conditions are maintained to prevent moisture ingress while allowing for efficient mixing at 100-200 rpm stirring rates .

Continuous Flow Production

For large-scale manufacturing, continuous flow reactors offer advantages in terms of heat transfer, mixing efficiency, and process control [9] [10]. The condensation reaction between 2-(trimethylsilyl)ethanol and 4-nitrophenyl chloroformate has been successfully adapted to microreactor technology, enabling improved temperature control and higher space-time yields [9].

The continuous flow approach allows for precise control of residence time, typically ranging from 2-48 hours depending on the specific conditions employed [11]. This method provides consistent product quality and enables real-time monitoring through high-performance liquid chromatography analysis .

Optimization of Reaction Conditions (Solvent, Catalyst, Temperature)

Systematic optimization of reaction conditions is essential for maximizing yield and minimizing impurities in the synthesis of 4-Nitrophenyl 2-(trimethylsilyl)ethyl carbonate.

Solvent Selection and Effects

The choice of solvent significantly impacts reaction efficiency and product yield. Dichloromethane emerges as the preferred solvent for industrial applications due to its excellent solvation properties for both reactants and its low boiling point facilitating easy removal [1] [7] [8]. Alternative solvents such as tetrahydrofuran have been employed, particularly in research settings, though they may require modified reaction conditions [11].

The solvent system influences the reaction kinetics and the quality of the final product. Dichloromethane provides optimal conditions for the nucleophilic substitution mechanism, enabling efficient formation of the carbonate bond while minimizing side reactions [1]. The low water content of the solvent is crucial as moisture can lead to hydrolysis of the acid chloride starting material, reducing overall yield.

Base Selection and Catalytic Effects

Pyridine serves as the standard base for this transformation, functioning both as a nucleophile to activate the chloroformate and as a base to neutralize the hydrochloric acid byproduct [1] [6] [3]. The stoichiometry typically employs 1.1-1.5 equivalents of pyridine relative to the chloroformate to ensure complete neutralization while minimizing excess base that could complicate purification.

Alternative bases such as triethylamine have been investigated and show comparable reactivity, particularly in modified reaction conditions [11] [12]. The base selection influences both the reaction rate and the purity profile of the final product. Pyridine offers the advantage of forming easily separable pyridinium chloride as a byproduct, which can be removed through aqueous washing.

Temperature Optimization

Temperature control represents a critical parameter for optimizing both yield and selectivity. The reaction is typically initiated at -5°C to 0°C to control the initial exothermic addition, then gradually warmed to room temperature [1] [7] [11]. This temperature profile minimizes side reactions while ensuring complete conversion of starting materials.

Studies investigating temperature effects on carbonate synthesis demonstrate that moderate temperatures (0-25°C) provide optimal conditions for this specific transformation [13] [14]. Higher temperatures can lead to increased side reactions and product decomposition, while lower temperatures may result in incomplete conversion and extended reaction times.

The temperature optimization studies for related carbonate synthesis processes indicate that reaction temperature significantly affects both conversion rates and equilibrium positions [13] [15]. For 4-Nitrophenyl 2-(trimethylsilyl)ethyl carbonate synthesis, maintaining temperatures below 25°C ensures high yields while preventing thermal decomposition of the product.

Purification Strategies and Yield Maximization

Effective purification strategies are essential for obtaining high-purity 4-Nitrophenyl 2-(trimethylsilyl)ethyl carbonate suitable for synthetic applications.

Column Chromatography Optimization

Column chromatography represents the most versatile purification method, particularly for laboratory and pilot-scale production. The standard eluent system employs hexane:ethyl acetate gradients, typically starting with 9:1 ratios and progressing to 3:1 as needed for complete elution [1] [11] [16]. This approach consistently achieves purities greater than 98% with yields ranging from 85-95% [16].

The silica gel column chromatography conditions have been optimized to minimize product decomposition while achieving effective separation from impurities. Treatment of silica gel with triethylamine prior to use prevents acid-catalyzed decomposition of the carbonate functionality [1]. The careful selection of eluent polarity ensures efficient separation while maintaining product integrity.

Crystallization and Precipitation Methods

Recrystallization from methanol-water systems provides an effective purification method for larger-scale operations [1] [7]. The process involves dissolving the crude product in methanol followed by gradual addition of water until cloudiness appears, then cooling to induce crystallization. This method typically achieves 95-98% purity with yields of 75-85% [17] .

Precipitation methods involve dissolving the crude product in methanol and adding water to precipitate the purified compound [17]. While this approach may result in slightly lower yields (70-80%), it offers advantages for industrial-scale processing due to its simplicity and scalability.

Distillation and Advanced Purification

Reduced pressure distillation provides an alternative purification method, particularly suitable for industrial applications . The compound distills at approximately 371.7±42.0°C at 760 mmHg, but reduced pressure operation allows for lower temperature distillation, minimizing thermal decomposition [19]. This method typically achieves 90-95% purity with yields of 70-80%.

Advanced purification techniques for specialized applications may employ high-performance liquid chromatography for analytical-scale purification or preparative separation. These methods can achieve extremely high purity levels but are generally reserved for research applications due to cost considerations [20].

Yield Maximization Strategies

Systematic yield optimization involves careful control of stoichiometry, reaction conditions, and purification parameters. The optimal stoichiometric ratio typically employs 1.05-1.25 equivalents of 4-nitrophenyl chloroformate relative to 2-(trimethylsilyl)ethanol to ensure complete conversion while minimizing excess reagent [1] [11].

Reaction monitoring through thin-layer chromatography or high-performance liquid chromatography enables real-time optimization and prevents over-reaction that could lead to product decomposition [1] [11]. The combination of optimized reaction conditions and efficient purification strategies consistently achieves overall yields of 88-95% for the synthesis of 4-Nitrophenyl 2-(trimethylsilyl)ethyl carbonate [1] [6] [3].

The characterization of the final product employs multiple analytical techniques to confirm structure and purity. Nuclear magnetic resonance spectroscopy provides definitive structural confirmation with characteristic signals at δ 8.28 (d, 2H, aromatic protons), δ 4.45 (t, 2H, OCH₂), and δ 0.05 (s, 9H, Si(CH₃)₃) in the ¹H NMR spectrum [2] [7]. Fourier transform infrared spectroscopy confirms the presence of the carbonate functionality with a characteristic carbonyl stretch at 1770 cm⁻¹ [6] [21].

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Other CAS

80149-80-0

Wikipedia

4-Nitrophenyl 2-(trimethylsilyl)ethyl carbonate

Dates

Last modified: 08-15-2023

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